molecular formula C13H19NO2 B1362364 [4-(4-Methoxyphenyl)oxan-4-yl]methanamine CAS No. 440087-51-4

[4-(4-Methoxyphenyl)oxan-4-yl]methanamine

Cat. No. B1362364
M. Wt: 221.29 g/mol
InChI Key: CICNVPXSEFWGBP-UHFFFAOYSA-N
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Description

“[4-(4-Methoxyphenyl)oxan-4-yl]methanamine” is a chemical compound with the CAS Number: 927998-28-5 . It has a molecular weight of 221.3 . The IUPAC name for this compound is [4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine .


Molecular Structure Analysis

The InChI code for “[4-(4-Methoxyphenyl)oxan-4-yl]methanamine” is 1S/C13H19NO2/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[4-(4-Methoxyphenyl)oxan-4-yl]methanamine” has a molecular weight of 221.3 . The compound is stored at room temperature and is available in oil form .

Scientific Research Applications

  • Synthesis of Dicarboxylic Acid Amides and Diamides : This study discusses the synthesis of various N,N'-disubstituted oxamides and N-aryloxamides using [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine. It highlights a method for creating new chemical compounds, which may have potential applications in pharmaceutical and materials science (Aghekyan et al., 2018).

  • Antimicrobial Activities of Quinoline Derivatives : This research involves synthesizing new quinoline derivatives carrying a 1,2,3-triazole moiety starting from [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine. These compounds have shown promising antibacterial and antifungal activities, indicating potential applications in the development of new antimicrobial agents (Thomas et al., 2010).

  • Novel Synthesis of Benzofuran- and Indol-2-yl-methanamine Derivatives : This study presents a new method for synthesizing benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives using [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine. The findings could be significant for creating new compounds for various applications, including pharmaceuticals (Schlosser et al., 2015).

  • Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity : In this study, Iron(III) complexes with [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine were synthesized and tested for their photocytotoxic properties. This research has implications in the fields of cancer therapy and medical imaging, highlighting the potential use of these complexes in treating cancer (Basu et al., 2014).

  • Serotonin 5-HT1A Receptor-Biased Agonists with Antidepressant-like Activity : The study involved designing [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine derivatives as serotonin 5-HT1A receptor-biased agonists. These compounds have shown potent antidepressant-like activity in preliminary studies, indicating their potential use in psychiatric medication (Sniecikowska et al., 2019).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

[4-(4-methoxyphenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICNVPXSEFWGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359019
Record name [4-(4-methoxyphenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxyphenyl)oxan-4-yl]methanamine

CAS RN

440087-51-4
Record name [4-(4-methoxyphenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(4-methoxyphenyl)oxan-4-yl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of LiAlH4 (79 g, 2.08 mol, 5 eq) in THF (900 ml) at 0 to 5° C. under an atmosphere of nitrogen was added 4-(4-methoxyphenyl)-tetrahydro-2H-pyran-4-carbonitrile (90 g, 0.414 mol) in THF (900 ml) over a 25 minutes maintaining the temperature at 5 to 10° C. The reaction mixture was allowed to warm to ambient temperature and stirred until complete. Sodium hydroxide (2N, 850 ml) was added dropwise, the resulting solids filtered and washed with THF (2×800 ml), the organics concentrated in vacuo at 40° C. The residue was dissolved in EtOAc (300 ml) and dried over MgSO4, filtered and concentrated in vacuo at 40° C. to provide {[4-(4-methoxyphenyl)-tetrahydro-2H-pyran-4-yl]methyl}amine as a light yellow oil (92 g, quantitative).
Quantity
79 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
850 mL
Type
reactant
Reaction Step Three

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